
N-Benzylisatoic anhydride
Overview
Description
N-Benzylisatoic anhydride is a chemical compound known for its versatile applications in various fields of science and industry. It is a derivative of isatoic anhydride, which is a key building block in the synthesis of nitrogen-containing heterocyclic structures. The compound is characterized by its ability to introduce the butyrylcholinesterase and phenyl group, making it valuable in both synthetic and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Benzylisatoic anhydride typically involves the cyclization of anthranilic acids. This process can be achieved using phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group. due to the high toxicity of phosgene and its analogs, alternative methods have been developed. One such method is the catalytic carbonylation of substituted anilines with carbon monoxide, which has shown high yields .
Industrial Production Methods: In industrial settings, the transformation of phthalic anhydride derivatives is a common approach. This involves reactions with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates. This method is preferred due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: N-Benzylisatoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-Benzylisatoic anhydride serves as a crucial building block in the synthesis of various nitrogen-containing heterocyclic compounds. This includes quinazolines, benzodiazepines, and other derivatives that are essential in medicinal chemistry.
Biochemical Applications
The compound is notably involved in proteomics research, where it interacts with proteins and enzymes. It facilitates nucleophilic acyl substitution reactions, which are vital for the formation of carboxylic acids, esters, and amides . Its ability to inhibit butyrylcholinesterase makes it valuable for studying enzyme inhibition and related biological processes.
Medicinal Chemistry
This compound and its derivatives are explored for potential therapeutic applications. They have shown promise as antioxidants and enzyme inhibitors, which may contribute to the development of new pharmaceuticals targeting various diseases .
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique chemical properties allow for efficient transformations that are beneficial in manufacturing processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation : Can be oxidized to form various derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions yield amines and other reduced forms using agents such as lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Biochemical Pathways
The compound's interaction with nucleophilic reagents leads to significant changes in cellular metabolism and gene expression. It influences metabolic pathways by modulating enzyme activity within glycolysis and the tricarboxylic acid cycle.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits butyrylcholinesterase in vitro, suggesting potential applications in treating conditions related to cholinergic dysfunctions.
Case Study 2: Synthesis of Quinazoline Derivatives
Research highlighted the use of this compound as a precursor in synthesizing quinazoline derivatives, which possess significant pharmacological properties including anti-cancer activities .
Mechanism of Action
The mechanism of action of N-Benzylisatoic anhydride involves its radical scavenging activity. This activity is demonstrated through molecular modeling techniques and kinetic studies. The compound interacts with molecular targets such as butyrylcholinesterase, inhibiting its activity and affecting related biochemical pathways .
Comparison with Similar Compounds
Isatoic Anhydride: A precursor to N-Benzylisatoic anhydride, used in similar synthetic applications.
Phthalic Anhydride: Used in the industrial production of this compound.
Quinazoline Derivatives: Structurally related compounds with similar applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific ability to introduce the butyrylcholinesterase and phenyl group, which is not commonly observed in other similar compounds. This makes it particularly valuable in enzyme inhibition studies and the synthesis of specialized heterocyclic structures .
Biological Activity
N-Benzylisatoic anhydride is a compound derived from isatoic anhydride, which has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound through various studies and findings.
1. Synthesis and Characterization
This compound can be synthesized through the reaction of isatoic anhydride with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like DMSO at room temperature. The general reaction scheme is illustrated below:
The resulting compound can be characterized using various techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. For instance, the synthesized this compound exhibits a melting point of approximately 233°C, indicating its stability as a solid compound .
2.1 Antibacterial Activity
Research has investigated the antibacterial properties of this compound and its hydrolysis product, 2-(N-benzyl) amino benzoic acid. In a study where both compounds were screened against several Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium, it was found that neither compound demonstrated significant antibacterial activity .
Table 1: Antibacterial Activity Screening Results
Compound | E. coli | S. aureus | P. aeruginosa | S. typhimurium | Klebsiella pneumoniae | Bacillus subtilis |
---|---|---|---|---|---|---|
This compound | No | No | No | No | No | No |
2-(N-benzyl) amino benzoic acid | No | No | No | No | No | No |
The lack of antibacterial activity suggests that while the compound may possess structural characteristics typical of antimicrobial agents, it does not exhibit the necessary biological interactions to inhibit bacterial growth effectively.
2.2 Other Biological Activities
Beyond antibacterial properties, derivatives of isatoic anhydride have been linked to other biological activities such as anti-inflammatory and analgesic effects. These properties are often attributed to the ability of isatoic derivatives to interact with various biological pathways, although specific studies on this compound in this context remain limited .
3. Case Studies and Research Findings
Several studies have focused on the synthesis and potential applications of this compound:
- Study on Synthesis and Antimicrobial Activity : A study published in the Journal of Pharmacy & Bioresources detailed the synthesis of this compound and its hydrolysis product. Despite successful synthesis, both compounds showed no significant antimicrobial activity against tested bacterial strains .
- Mechanistic Insights : Research has also explored the reaction mechanisms involved in synthesizing N-benzylated compounds from isatoic anhydride, highlighting challenges such as byproduct formation during direct benzylation attempts .
- Potential Applications : While current studies indicate limited antibacterial efficacy, ongoing research into the broader pharmacological implications of isatoic derivatives suggests that further exploration may yield compounds with beneficial properties in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzylisatoic anhydride in peptide coupling applications?
this compound is commonly synthesized via acylation reactions using benzylamine and isatoic anhydride precursors under anhydrous conditions. Key steps include coupling with acetic anhydride (as an activating agent) , followed by purification using column chromatography or recrystallization. Reaction efficiency depends on stoichiometric ratios of reactants, solvent polarity (e.g., dichloromethane or DMF), and temperature control (typically 0–25°C) to minimize side reactions. Purity validation via HPLC and NMR (¹H/¹³C) is critical .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess hydrolytic degradation under humidity (e.g., 40–80% RH) and thermal stress (25–60°C) using techniques like thermogravimetric analysis (TGA) and FTIR. For example, anhydride groups are prone to hydrolysis, forming carboxylic acids, which can be quantified via titration or mass spectrometry . Storage in desiccated environments at −20°C in amber vials is recommended to preserve reactivity .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in positive ion mode provides higher sensitivity. Calibration curves must account for matrix effects (e.g., biological fluids or reaction byproducts) .
Advanced Research Questions
Q. How do competing reaction pathways impact the regioselectivity of this compound in nucleophilic substitutions?
Regioselectivity is influenced by steric hindrance from the benzyl group and electronic effects of the isatoic core. Computational studies (DFT) can model transition states to predict attack sites (e.g., carbonyl vs. imide positions). Experimental validation via kinetic monitoring (e.g., in situ IR or NMR) and product isolation (e.g., X-ray crystallography) is essential to resolve ambiguities .
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?
Discrepancies often arise from impurities (e.g., residual acetic anhydride) or solvent polarity effects. Researchers should:
- Perform rigorous purification (e.g., recrystallization with ethyl acetate/hexane).
- Compare reaction rates in aprotic (e.g., THF) vs. polar protic solvents (e.g., methanol).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities in catalytic cycles .
Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?
In drug discovery, ELISA and surface plasmon resonance (SPR) can measure binding to proteins (e.g., HIV-1 gp120). For amyloid inhibition studies (analogous to HP-API in HIV research), Thioflavin T (ThT) fluorescence assays and TEM visualize fibril disruption . Dose-response curves (IC₅₀) and circular dichroism (CD) assess conformational changes .
Q. Methodological Challenges
Q. How to design controlled experiments for assessing this compound’s role in polymer crosslinking?
- Control Groups : Compare anhydride-modified polymers with unmodified counterparts.
- Crosslink Density : Measure via swelling experiments (e.g., toluene uptake) or dynamic mechanical analysis (DMA).
- Degradation Kinetics : Track hydrolysis using FTIR peaks at 1770 cm⁻¹ (anhydride C=O) and 1700 cm⁻¹ (carboxylic acid) .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀ values. For cell viability assays (e.g., MTT), ANOVA with Tukey post hoc tests identifies significant differences between concentrations. Replicate experiments (n ≥ 3) and outlier removal (Grubbs’ test) ensure robustness .
Properties
IUPAC Name |
1-benzyl-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZVRHSHRYPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957121 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35710-05-5 | |
Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35710-05-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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